tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate: is a heterocyclic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-acetyl-1,2,3,6-tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of various substituted tetrahydropyridine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the interactions of tetrahydropyridine derivatives with biological targets. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features may contribute to the development of therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl group and tetrahydropyridine ring may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- tert-Butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Uniqueness: tert-Butyl 4-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific combination of functional groups and the tetrahydropyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research and industrial processes highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
1783696-73-0 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.3 |
Purity |
95 |
Origin of Product |
United States |
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